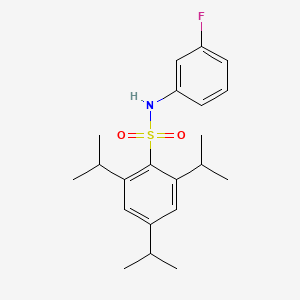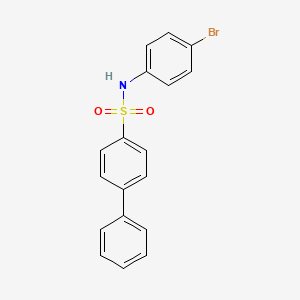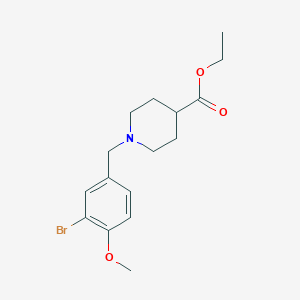
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
描述
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BDTI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. BDTI has been shown to possess a range of interesting properties, including antioxidant, anti-inflammatory, and anticancer effects.
科学研究应用
2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antioxidant. This compound has been shown to scavenge free radicals and protect cells from oxidative stress, which can contribute to the development of various diseases, including cancer and neurodegenerative disorders. This compound has also been studied for its anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is complex and not fully understood. However, it is known to interact with various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has been shown to have a good safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in scientific research is its versatility. This compound can be used in a wide range of assays and experiments, including cell culture, animal models, and biochemical assays. This compound is also relatively easy to synthesize, making it readily available for use in research. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments and interpret results. Additionally, the effects of this compound on human health are not well understood, which could limit its potential applications in clinical research.
未来方向
There are several future directions for research on 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of more potent and selective this compound analogs. By modifying the chemical structure of this compound, researchers may be able to improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of this compound's potential applications in clinical research. While this compound has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans. Finally, researchers may also investigate the potential applications of this compound in other areas of research, such as neuroprotection and cardiovascular disease.
属性
IUPAC Name |
6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-26-23-14-21-12-13-25(17-22(21)15-24(23)27-2)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOFPIFTPKDZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![4,4'-thiobis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3440862.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)






![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)

